molecular formula C15H20F3NO3 B5148909 methyl 1-adamantyl[(trifluoroacetyl)amino]acetate

methyl 1-adamantyl[(trifluoroacetyl)amino]acetate

Cat. No. B5148909
M. Wt: 319.32 g/mol
InChI Key: JIXLEAUFXZCQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-adamantyl[(trifluoroacetyl)amino]acetate, also known as M1TFAA, is a synthetic compound that belongs to the class of anabolic-androgenic steroids (AAS). It was first synthesized in the 1960s and has since gained popularity in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Methyl 1-adamantyl[(trifluoroacetyl)amino]acetate has been used in various scientific research applications. It has been studied for its potential use as a performance-enhancing drug in sports, as well as for its potential therapeutic effects in various medical conditions, such as muscle wasting and osteoporosis. Additionally, it has been studied for its potential use in the treatment of breast cancer and other hormone-related cancers.

Mechanism of Action

Methyl 1-adamantyl[(trifluoroacetyl)amino]acetate works by binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. It also has an anti-catabolic effect, which means it helps to prevent muscle breakdown. methyl 1-adamantyl[(trifluoroacetyl)amino]acetate is a potent steroid, and its effects are similar to those of testosterone.
Biochemical and Physiological Effects
methyl 1-adamantyl[(trifluoroacetyl)amino]acetate has been shown to have a range of biochemical and physiological effects. It increases protein synthesis and muscle growth, which can lead to an increase in muscle mass and strength. It also has an anti-catabolic effect, which helps to prevent muscle breakdown. Additionally, it has been shown to increase bone density, which can be beneficial in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

Methyl 1-adamantyl[(trifluoroacetyl)amino]acetate has several advantages for use in lab experiments. It is a potent steroid, and its effects are similar to those of testosterone, making it useful for studying the mechanisms of action of AAS. Additionally, its synthesis method is relatively simple and yields a high purity product. However, methyl 1-adamantyl[(trifluoroacetyl)amino]acetate also has some limitations for use in lab experiments. It is a controlled substance, which means that it can be difficult to obtain for research purposes. Additionally, its use in lab experiments may be limited by ethical considerations.

Future Directions

There are several future directions for research on methyl 1-adamantyl[(trifluoroacetyl)amino]acetate. One potential area of research is its potential use as a performance-enhancing drug in sports. Additionally, it may have potential therapeutic applications in the treatment of muscle wasting and osteoporosis. Further research is also needed to understand the long-term effects of methyl 1-adamantyl[(trifluoroacetyl)amino]acetate use on the body, as well as its potential side effects. Overall, methyl 1-adamantyl[(trifluoroacetyl)amino]acetate is a promising compound with potential applications in various fields of research.

Synthesis Methods

Methyl 1-adamantyl[(trifluoroacetyl)amino]acetate is synthesized by reacting 1-adamantylamine with trifluoroacetic anhydride and then with methyl chloroacetate. The resulting product is then purified through recrystallization to obtain methyl 1-adamantyl[(trifluoroacetyl)amino]acetate in its pure form. The synthesis method is relatively simple and yields a high purity product.

properties

IUPAC Name

methyl 2-(1-adamantyl)-2-[(2,2,2-trifluoroacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3/c1-22-12(20)11(19-13(21)15(16,17)18)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-11H,2-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXLEAUFXZCQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.